molecular formula C20H17ClF2N2O2S B10965969 [3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B10965969
M. Wt: 422.9 g/mol
InChI Key: SJOJGYFWAOURPK-UHFFFAOYSA-N
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Description

3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with a chloro group, a difluoromethoxy group, and a phenylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.

    Attachment of the Phenylpiperazino Group: The phenylpiperazino group is attached through a nucleophilic substitution reaction involving a piperazine derivative and a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-4-(DIFLUOROMETHOXY)-5-FLUOROPHENYLMETHANONE
  • 3-CHLORO-4-(DIFLUOROMETHOXY)BENZOIC ACID
  • 3-CHLORO-4-(DIFLUOROMETHOXY)BENZALDEHYDE

Uniqueness

3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YLMETHANONE is unique due to its specific combination of functional groups and its benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17ClF2N2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H17ClF2N2O2S/c21-17-16-14(27-20(22)23)7-4-8-15(16)28-18(17)19(26)25-11-9-24(10-12-25)13-5-2-1-3-6-13/h1-8,20H,9-12H2

InChI Key

SJOJGYFWAOURPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(C=CC=C4S3)OC(F)F)Cl

Origin of Product

United States

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